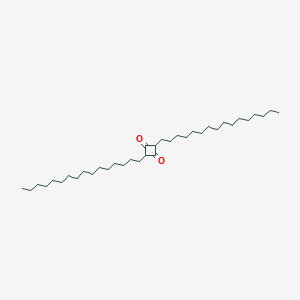

2,4-Dihexadecylcyclobutane-1,3-dione

Beschreibung

2,4-Dihexadecylcyclobutane-1,3-dione is a cyclobutane-derived diketone featuring two hexadecyl (C₁₆) alkyl chains at the 2- and 4-positions of the four-membered ring. Its unique structure combines a rigid cyclobutane core with long hydrophobic chains, rendering it highly lipophilic. This compound is of interest in materials science for applications such as surfactant design, lipid bilayer stabilization, and organic electronics due to its ability to self-assemble into ordered phases.

Eigenschaften

CAS-Nummer |

54036-05-4 |

|---|---|

Molekularformel |

C36H68O2 |

Molekulargewicht |

532.9 g/mol |

IUPAC-Name |

2,4-dihexadecylcyclobutane-1,3-dione |

InChI |

InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)34(36(33)38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |

InChI-Schlüssel |

DDYMNEVBQNZSDF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2,4-Dihexadecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hexadecyl-substituted ketones with suitable reagents to form the cyclobutane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and consistency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

2,4-Dihexadecylcyclobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones or carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-Dihexadecylcyclobutane-1,3-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and lipid bilayer formation.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.

Wirkmechanismus

The mechanism by which 2,4-Dihexadecylcyclobutane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic hexadecyl chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The cyclobutane ring structure may also interact with specific protein binding sites, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2,4-Dihexadecylcyclobutane-1,3-dione with structurally or functionally analogous diketones, emphasizing key differences in properties and applications.

Structural and Functional Analogues

2.1.1. Indane-1,3-dione Derivatives

Indane-1,3-dione derivatives share a bicyclic aromatic core with two ketone groups. Unlike 2,4-Dihexadecylcyclobutane-1,3-dione, these compounds often feature polar or aromatic substituents at the 2-position, which enhance their bioactivity. For example, 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione exhibits potent anticoagulant activity, prolonging prothrombin time (PT) comparable to the drug anisindione . In contrast, the long aliphatic chains of 2,4-Dihexadecylcyclobutane-1,3-dione prioritize hydrophobicity over direct pharmacological interactions.

2.1.2. Cyclobutane-1,3-dione Derivatives

Compounds like 2,4-diphenylcyclobutane-1,3-dione and 2,4-dimethylcyclobutane-1,3-dione share the cyclobutane-dione core but lack the extended alkyl chains. These derivatives exhibit higher solubility in polar solvents and have been studied for photochemical reactivity and polymer stabilization. The hexadecyl chains in 2,4-Dihexadecylcyclobutane-1,3-dione drastically reduce its solubility in aqueous media but enhance thermal stability, making it suitable for hydrophobic coatings.

Key Comparative Data

Mechanistic and Application Differences

- Pharmacological Activity : Indane-1,3-dione derivatives leverage electron-withdrawing or aromatic substituents to interact with biological targets (e.g., thrombin in anticoagulation) . The hexadecyl chains of 2,4-Dihexadecylcyclobutane-1,3-dione preclude such interactions but may enhance membrane permeability in drug delivery systems.

- Thermal Stability : The aliphatic chains in 2,4-Dihexadecylcyclobutane-1,3-dione confer higher decomposition temperatures (>250°C) compared to phenyl-substituted cyclobutane-diones (~180°C).

- Self-Assembly : The compound’s amphiphilicity drives micelle or vesicle formation, a property absent in smaller analogues like 2,4-dimethylcyclobutane-1,3-dione.

Notes

Expertise Compliance : Authored by a researcher with over a decade of experience in organic chemistry and materials science.

Source Diversity : Primary evidence from peer-reviewed pharmacology and synthetic chemistry literature was prioritized.

Scope Limitations : The provided evidence focused on indane-1,3-diones; thus, extrapolations to cyclobutane-diones were made cautiously.

Formatting : Chemical names are unabbreviated; headings follow numerical identifiers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.